8(S)-Amino-2(R)-methyl-7-oxononanoic acid
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Overview
Description
8(S)-Amino-2(R)-methyl-7-oxononanoic acid is a natural product found in Streptomyces diastaticus with data available.
Scientific Research Applications
Inhibition of Leukotriene-A4 Hydrolase
8(S)-Amino-2(R)-methyl-7-oxononanoic acid has been identified as an inhibitor of leukotriene-A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of leukotriene-B4, which is a potent inflammatory mediator. This compound was isolated from the soil-borne microorganism Streptomyces diastaticus and its structure is related to 7-keto-8-aminopelargonic acid, a biosynthetic precursor of biotin (Parnas et al., 1996).
Genetic Incorporation into Proteins
This compound has been genetically incorporated into proteins in Escherichia coli using a specialized tRNA synthetase/pylT pair. Its unique reactivity with hydrazide- and alkoxyamine-bearing compounds allows for site-specific protein labeling under physiological conditions (Huang et al., 2010).
Biotin Biosynthesis
8-Amino-7-oxononanoate synthase, an enzyme catalyzing the first committed step in biotin biosynthesis, uses 8(S)-amino-7-oxononanoate as a substrate. Studies on its mechanism have been conducted using spectroscopic, kinetic, and crystallographic techniques, revealing insights into the enzyme's structure and function (Webster et al., 2000).
Inhibitor of Mycobacterium tuberculosis Enzyme
It's also been shown that 8(S)-amino-7-oxononanoate acts as an inhibitor of 7,8-diaminopelargonic acid aminotransferase, a potential drug target in Mycobacterium tuberculosis. This opens up possibilities for new antimycobacterial drugs (Mann et al., 2009).
properties
CAS RN |
181886-81-7 |
---|---|
Product Name |
8(S)-Amino-2(R)-methyl-7-oxononanoic acid |
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2R,8S)-8-amino-2-methyl-7-oxononanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-7(10(13)14)5-3-4-6-9(12)8(2)11/h7-8H,3-6,11H2,1-2H3,(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
YBWPFLPQZXWNNM-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](CCCCC(=O)[C@H](C)N)C(=O)O |
SMILES |
CC(CCCCC(=O)C(C)N)C(=O)O |
Canonical SMILES |
CC(CCCCC(=O)C(C)N)C(=O)O |
Other CAS RN |
181886-81-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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